molecular formula C9H9BrO3 B2821326 3-Bromo-4-methoxyphenyl acetate CAS No. 124764-37-0

3-Bromo-4-methoxyphenyl acetate

Cat. No.: B2821326
CAS No.: 124764-37-0
M. Wt: 245.072
InChI Key: YLZGWUSCGVXOIY-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenyl acetate (CAS: Not explicitly provided; structural formula: C₉H₉BrO₃) is an aromatic ester featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and an acetyloxy group at the 1-position of the benzene ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules.

Synthesis: The compound is synthesized via bromination of 4-methoxyphenyl acetate using N-bromosuccinimide (NBS) in acetonitrile, followed by hydrolysis or further functionalization steps .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyphenyl acetate typically involves the acetylation of 3-Bromo-4-methoxyphenol. This can be achieved through the reaction of 3-Bromo-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 3-Bromo-4-methoxyphenol and acetic anhydride are fed into a reactor. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyphenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The acetate group can be reduced to form an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include 3-Amino-4-methoxyphenyl acetate or 3-Thio-4-methoxyphenyl acetate.

    Oxidation Reactions: Products include 3-Bromo-4-methoxybenzaldehyde.

    Reduction Reactions: Products include 3-Bromo-4-methoxyphenyl alcohol.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Intermediate for Synthesis: The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as substitution, oxidation, and reduction reactions. For instance, substitution reactions can replace the bromine atom with nucleophiles like amines or thiols, leading to products with potential biological activity.

2. Biological Research:

  • Antimicrobial Activity: Studies indicate that 3-Bromo-4-methoxyphenyl acetate exhibits antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential use in developing new antimicrobial therapies.
  • Anticancer Potential: Research has shown that this compound can inhibit the growth of cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. This positions it as a candidate for further exploration in cancer treatment.

3. Medicinal Chemistry:

  • Pharmaceutical Applications: Ongoing research is investigating the compound's potential as a pharmaceutical agent due to its unique structural characteristics and biological activities. Its interactions with specific molecular targets may lead to novel therapeutic applications.

4. Industrial Uses:

  • Production of Dyes and Fragrances: Beyond its applications in research, this compound is utilized in the production of dyes and fragrances, leveraging its chemical properties for industrial purposes.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values suggesting effective cytotoxicity at low concentrations.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against several bacterial strains, revealing notable antibacterial effects particularly against Gram-positive bacteria, thus highlighting its potential for new therapeutic developments.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyphenyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 3-bromo-4-methoxyphenyl backbone but differ in substituents, leading to distinct properties:

Compound Name Functional Group Key Structural Features Applications References
3-Bromo-4-methoxyphenyl acetate Ester (OAc) Acetyloxy at position 1 Synthetic intermediate, protective group
2-(3-Bromo-4-methoxyphenyl)acetic acid Carboxylic acid (COOH) Acetic acid chain at position 1 Combretastatin A-4 synthesis, crystal studies
2-Bromo-4'-methoxyacetophenone Ketone (COCH₃) Acetophenone backbone Laboratory/manufacturing intermediate
4-(3-Bromo-4-methoxyphenyl)pyridine Pyridine ring Heterocyclic nitrogen at position 4 Pharmaceutical building block
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate Amino ester (NH₂, COOEt) Chiral center, amino-ester functionality Versatile scaffold for drug discovery

Physicochemical Properties

  • Solubility :
    • The ester (this compound) is lipophilic, soluble in organic solvents (e.g., ethyl acetate) .
    • The carboxylic acid derivative is polar, requiring aqueous-organic solvent systems .
    • The pyridine-containing compound exhibits improved solubility in polar aprotic solvents due to the heterocycle .
  • Crystallinity: 2-(3-Bromo-4-methoxyphenyl)acetic acid forms hydrogen-bonded dimers (R₂²(8) motif), influencing its solid-state stability . Ethyl amino-ester derivatives are often isolated as hydrochloride salts for enhanced crystallinity .

Key Differentiators and Challenges

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the aryl ring, directing substitution reactions. Methoxy and ester groups modulate electronic density differently .
  • Functional Group Compatibility : Esters (hydrolyzable) vs. ketones (stable under basic conditions) dictate reaction pathways.
  • Regioselectivity: Bromination patterns (e.g., para to methoxy in this compound vs. ortho in acetophenone derivatives) impact downstream reactivity .

Biological Activity

3-Bromo-4-methoxyphenyl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : Approximately 273.1 g/mol

The presence of a bromine atom and a methoxy group in the phenyl ring contributes to its reactivity and biological interactions. These functional groups can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of brominated phenylacetates have shown promising results against different cancer cell lines, indicating potential for further development as anticancer agents .
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests it may function as an inhibitor for specific biological pathways. For example, studies on related compounds have demonstrated their capacity to inhibit serine hydrolases, which are involved in critical cellular processes .
  • Antimicrobial Properties : Some derivatives of phenylacetates have been evaluated for their antimicrobial activity. The presence of electron-withdrawing groups like bromine enhances their interaction with microbial targets, potentially leading to effective treatments against bacterial infections .

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the acetylation of 3-bromo-4-methoxyphenol. The general reaction scheme is as follows:

  • Starting Material : 3-Bromo-4-methoxyphenol
  • Reagents : Acetic anhydride or acetyl chloride
  • Catalyst : Pyridine (optional)
  • Reaction Conditions : Reflux in an organic solvent

The reaction yields this compound with good purity and yield.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of halogenated phenylacetates, including this compound. The compound was tested against various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on serine hydrolases, researchers evaluated the inhibitory effects of several phenylacetate derivatives. The results indicated that compounds structurally similar to this compound could inhibit specific enzymes involved in lipid metabolism, with IC50 values ranging from 0.1 to 1 µM . This suggests potential applications in metabolic disorders.

Comparative Analysis

To provide a clearer understanding of the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H11BrO3Bromine and methoxy groupsAnticancer, enzyme inhibition
Methyl 2-(3-bromo-4-methoxyphenyl)acetateC10H11BrO2Similar structure but different ester groupAntimicrobial potential
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetateC12H14BrN O2Amino substitution enhances reactivityPotential pharmacological applications

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZGWUSCGVXOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetic acid (2.24 mL, 7.4 mmol) was added to a mixture of acetic acid 4-methoxy-phenyl ester (1.0 g, 6.02 mmol) and sodium acetate (940 mg, 11.46 mmol). A solution of bromine (0.37 mL, 6.02 mmol) in acetic acid (2.1 mL) was added drop-wise and mixture stirred for 18 hr at ambient temperature. A further 0.6 mL of acetic acid was added followed by a further 0.1 mL of bromine. Mixture was stirred for 2 hours, then partitioned between ethyl acetate (100 mL) and water (100 mL). The phases were separated and organic layer was washed sequentially with sat. aqueous sodium bicarbonate solution (2×150 mL), sat. aqueous sodium thiosulphate solution (100 mL) and sat. aqueous sodium chloride solution (100 mL). Organic phase was dried over sodium sulphate, filtered and filtrate solvents removed in vacuo to afford a oil which was purified by flash chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexane to afford title compound (1.2 g, 81%) as a light-brown oil.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
940 mg
Type
reactant
Reaction Step Four
Quantity
2.24 mL
Type
solvent
Reaction Step Four
Yield
81%

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